Synthesis of 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane (24-Crown-8): A Comprehensive Technical Guide
Synthesis of 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane (24-Crown-8): A Comprehensive Technical Guide
This guide provides an in-depth technical overview of the synthesis, purification, and characterization of 1,4,7,10,13,16,19,22-octaoxacyclotetracosane, commonly known as 24-crown-8. Intended for researchers, scientists, and professionals in drug development, this document elucidates the critical aspects of its preparation, focusing on the widely employed Williamson ether synthesis and the pivotal role of the template effect in achieving viable yields.
Introduction: The Significance of 24-Crown-8
Crown ethers, a class of macrocyclic polyethers, have garnered significant attention in supramolecular chemistry and various industrial applications due to their remarkable ability to selectively bind cations.[1] The nomenclature "24-crown-8" denotes a 24-membered ring containing eight oxygen atoms.[1] This specific crown ether has a cavity size that makes it particularly adept at complexing with larger alkali metal cations, most notably cesium (Cs⁺).[2][3] This selective binding capability underpins its utility in critical applications such as the separation of radioactive cesium isotopes from nuclear waste, acting as a phase-transfer catalyst in organic synthesis, and in the construction of complex molecular architectures like rotaxanes.[2][4][5]
Synthetic Strategy: The Williamson Ether Synthesis and the Template Effect
The synthesis of crown ethers is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[6][7] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In the context of macrocyclization, this reaction is adapted to form a cyclic polyether from a diol and a dihalide (or a ditosylate).
A significant challenge in the synthesis of macrocycles is the propensity for intermolecular polymerization to dominate over the desired intramolecular cyclization, leading to low yields of the target crown ether. To overcome this, the "template effect" is a crucial strategy. This effect relies on the presence of a metal cation that fits snugly within the cavity of the forming crown ether. The cation acts as a template, organizing the acyclic precursor molecules into a conformation that favors cyclization.[8] For the synthesis of 24-crown-8, a cation with a suitable ionic radius, such as potassium (K⁺), can be employed to enhance the yield of the desired macrocycle.
Experimental Protocol: An Improved Synthesis of 24-Crown-8
The following protocol is an optimized procedure adapted from established methods, notably the work of Talanov and Bartsch, which offers improved yields and a streamlined purification process.[8]
Materials and Reagents
-
Tetraethylene glycol
-
Tetraethylene glycol dichloride
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Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile
-
Dichloromethane
-
Deionized water
Reaction Procedure
The synthesis is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of sodium hydride with atmospheric moisture.
-
Preparation of the Sodium Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of sodium hydride in anhydrous THF is prepared.
-
Addition of Tetraethylene Glycol: A solution of tetraethylene glycol in anhydrous THF is added dropwise to the sodium hydride suspension at room temperature. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the disodium salt of tetraethylene glycol.
-
Cyclization: A solution of tetraethylene glycol dichloride in anhydrous THF is then added dropwise to the reaction mixture over several hours. The reaction is maintained at room temperature and stirred for an extended period (typically 24-48 hours) to promote cyclization.[8]
-
Workup: After the reaction is complete, the mixture is cooled, and excess sodium hydride is carefully quenched by the slow addition of water. The THF is removed under reduced pressure. The resulting residue is dissolved in dichloromethane and washed several times with deionized water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 24-crown-8 as an oil.
Diagram of the Synthetic Workflow:
Caption: Experimental workflow for the synthesis and purification of 24-crown-8.
Purification via Acetonitrile Complexation
A highly effective method for purifying 24-crown-8 involves the formation of a crystalline complex with acetonitrile.[8]
-
The crude 24-crown-8 oil is dissolved in a minimal amount of hot acetonitrile.
-
The solution is allowed to cool to room temperature and then placed in a freezer (-20 °C) to induce crystallization of the 24-crown-8-acetonitrile complex.
-
The resulting white, crystalline solid is collected by vacuum filtration and washed with cold acetonitrile.
-
The purified complex is then heated under vacuum to remove the acetonitrile, yielding pure 24-crown-8 as a colorless liquid. This method is often superior to column chromatography, which can be cumbersome and may lead to lower yields.[8]
Characterization
The identity and purity of the synthesized 24-crown-8 can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | A sharp singlet around δ 3.68 ppm for the -OCH₂CH₂O- protons. |
| ¹³C NMR (CDCl₃) | A single peak around δ 70.8 ppm for the equivalent carbons. |
| Mass Spectrometry | The expected molecular ion peak corresponding to C₁₆H₃₂O₈. |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument used.
Key Applications and Field-Proven Insights
The unique properties of 24-crown-8 have led to its application in several specialized areas:
-
Selective Separation of Cesium: The cavity of 24-crown-8 is well-suited for the complexation of cesium ions. This property is exploited in solvent extraction processes for the selective removal of radioactive ¹³⁷Cs from nuclear waste streams.[2][3] Dibenzo-24-crown-8, a derivative, has also been extensively studied for this purpose.[2]
-
Phase-Transfer Catalysis: 24-crown-8 can act as a phase-transfer catalyst by encapsulating a cation and transporting it from an aqueous phase to an organic phase, thereby facilitating reactions between water-soluble and organic-soluble reactants.[1][4] This is particularly useful in reactions involving inorganic salts in nonpolar organic solvents.
-
Supramolecular Chemistry: The ability of 24-crown-8 to form stable complexes with various guest molecules makes it a valuable building block in the construction of mechanically interlocked molecules such as rotaxanes and catenanes.[5]
Reaction Mechanism: Williamson Ether Synthesis of 24-Crown-8
Caption: Simplified mechanism of the template-assisted Williamson ether synthesis of 24-crown-8.
Conclusion
The synthesis of 1,4,7,10,13,16,19,22-octaoxacyclotetracosane, while conceptually straightforward via the Williamson ether synthesis, requires careful control of reaction conditions and an effective purification strategy to achieve high yields and purity. The use of a template cation is paramount in directing the reaction towards cyclization. The purification method involving acetonitrile complexation offers a significant advantage over traditional chromatographic techniques. The unique cation-binding properties of 24-crown-8 continue to make it a valuable tool in fields ranging from environmental remediation to the development of advanced materials.
References
- Wen, M., Qi, H., Zhao, W., et al. (2008). Phase transfer catalysis: Synthesis of monodispersed FePt nanoparticles and its electrocatalytic activity. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 312(1), 73-78.
- Solvent extraction separation of cesium with dibenzo-24-crown-8 from picrate solution. Journal of Radioanalytical and Nuclear Chemistry, 152(2), 487-496.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Talanov, V. S., & Bartsch, R. A. (1999). Improved Preparation of 24-Crown-8.
- Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. Polymers, 10(10), 1124.
- Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. MDPI.
- 133Cs NMR Study of Cs+ Ion Complexes with Dibenzo-24-crown-8, Dicyclohexano-24-crown-8 and Dibenzo-30-crown-10 in Binary Acetonitrile-Nitromethane Mixtures.
- Supporting Inform
- Williamson Ether Synthesis. Cambridge University Press.
- Improved Preparation of 24-Crown-8: Synthetic Communic
- Williamson Ether Synthesis. Edubirdie.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- 1H and 13C NMR Data for Compounds 4-7 (500 MHz for 1H and 125 MHz for 13C).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane. Fluorochem.
- The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chrom
- Crown ether-cation decomplexation mechanics. Sodium-23 NMR studies of the sodium cation complexes with dibenzo-24-crown-8 and dibenzo-18-crown-6 in nitromethane and acetonitrile. Journal of the American Chemical Society.
- Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer C
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
- 1,4,7,10,13,16,19,22-Octathiacyclotetracosane - Optional[13C NMR] - Spectrum. SpectraBase.
- (PDF) Crown-Ether Coordination Compounds of Europium and 24-Crown-8.
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Synthesis of triazolium-based mono- and tris-branched[4]rotaxanes using a molecular transporter of dibenzo-24-crown-8. National Institutes of Health.
- Monosulfonated dibenzo-24-crown-8 and its properties.
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Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. OSTI.GOV. 25.[1]rotaxanes composed of two dibenzo-24-crown-8 ether wheels and an azamacrocyclic complex. Dalton Transactions.
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